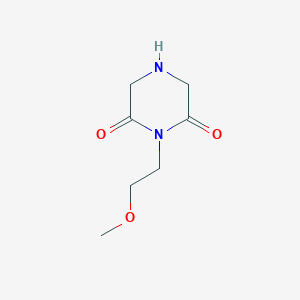

1-(2-Methoxyethyl)piperazine-2,6-dione

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Development

Nitrogen-containing heterocycles are fundamental structural motifs in the field of medicinal chemistry. These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, are ubiquitous in nature and are key components of numerous pharmaceuticals. researchgate.netchemshuttle.comguidechem.combldpharm.com Statistically, over 85% of all biologically active compounds are heterocyclic, with nitrogen-containing heterocycles being the most common. chemshuttle.comguidechem.com An analysis of the U.S. FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. chemshuttle.comguidechem.comchemical-suppliers.eu

The prevalence of these structures in drug design can be attributed to several factors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors. guidechem.com This ability to form hydrogen bonds is crucial for the anti-cancer activity of many nitrogen-based heterocyclic agents, as it allows them to interact with DNA. guidechem.com Furthermore, the incorporation of nitrogen heterocycles can improve the pharmacokinetic properties of a drug candidate, such as its water solubility and bioavailability. mdpi.comnih.gov Modifications to the heterocyclic ring can influence a molecule's therapeutic properties, including its anti-inflammatory, antibacterial, anti-tumor, and antiviral activities. researchgate.net

Overview of Piperazinediones as Privileged Structures in Bioactive Compounds

Within the vast family of nitrogen-containing heterocycles, certain scaffolds are recognized as "privileged structures." This term describes molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them valuable starting points for the development of new drugs. nih.govambeed.com The piperazine-2,5-dione, also known as a diketopiperazine (DKP), is considered one such privileged scaffold. aksci.comcsu.edu.au This six-membered ring containing two nitrogen atoms and two carbonyl groups is a common motif in many synthetic and naturally occurring bioactive molecules. csu.edu.au

The piperazine-2,5-dione framework serves as a rigid and versatile template that can be functionalized to create structurally diverse libraries of compounds. aksci.com This structural rigidity helps to pre-organize the substituents in a defined spatial orientation, which can lead to higher binding affinity and selectivity for a specific biological target.

Therapeutic Versatility of Piperazine-2,6-dione (B107378) Derivatives

The piperazine (B1678402) core is a key component in a wide array of therapeutic agents with diverse pharmacological activities. researchgate.netbohrium.com Piperazine derivatives have been developed as antipsychotics, antidepressants, anxiolytics, antihistamines, antianginals, anticancer agents, and antivirals. nih.govresearchgate.netacs.orgsigmaaldrich.com For instance, well-known drugs like clozapine (B1669256) (antipsychotic), vortioxetine (B1682262) (antidepressant), and sildenafil (B151) (for erectile dysfunction) all contain a piperazine moiety. mdpi.comacs.org

Piperazine-2,6-dione derivatives, in particular, have shown promise in various therapeutic areas. They have been investigated for their potential as anticancer agents. tandfonline.com The substitution pattern on the piperazine-2,6-dione ring can be modified to tune the biological activity of the resulting molecules. sigmaaldrich.com

Contextualization of 1-(2-Methoxyethyl)piperazine-2,6-dione within Piperazine-2,6-dione Research

This compound is a specific derivative of the piperazine-2,6-dione scaffold. While extensive research on this particular compound is not widely published, its chemical structure places it within the class of N-substituted piperazine-2,6-diones. These compounds are of interest in medicinal chemistry as they can serve as building blocks for the synthesis of more complex molecules. The presence of the 2-methoxyethyl group at the N1 position introduces specific steric and electronic properties that can be exploited in further synthetic transformations.

Properties

IUPAC Name |

1-(2-methoxyethyl)piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-3-2-9-6(10)4-8-5-7(9)11/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHLRIMKSLEMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630780 | |

| Record name | 1-(2-Methoxyethyl)piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841274-04-2 | |

| Record name | 1-(2-Methoxyethyl)piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Properties of 1 2 Methoxyethyl Piperazine 2,6 Dione

The fundamental identity of 1-(2-Methoxyethyl)piperazine-2,6-dione is established by its chemical formula, molecular weight, and unique identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 841274-04-2 chemshuttle.comguidechem.combldpharm.comchemical-suppliers.euaksci.com |

| Molecular Formula | C₇H₁₂N₂O₃ chemshuttle.comguidechem.comchemical-suppliers.eu |

| Molecular Weight | 172.18 g/mol chemshuttle.com |

Synthesis and Manufacturing of 1 2 Methoxyethyl Piperazine 2,6 Dione

While a specific, documented synthesis for 1-(2-Methoxyethyl)piperazine-2,6-dione is not available in peer-reviewed literature, a plausible synthetic route can be inferred from established methods for preparing N-substituted piperazine-2,6-diones. A common and efficient method involves the condensation of an iminodiacetic acid derivative with a primary amine. researchgate.netnih.gov

In the case of this compound, the likely starting materials would be iminodiacetic acid and 2-methoxyethylamine (B85606). The reaction would involve the formation of amide bonds between the amine group of 2-methoxyethylamine and the two carboxylic acid groups of iminodiacetic acid, followed by cyclization to form the piperazine-2,6-dione (B107378) ring. This type of reaction can often be facilitated by dehydrating agents or by heating to drive off the water formed during the reaction.

Mechanism of Action and Biological Targets

Due to the limited amount of specific research on 1-(2-Methoxyethyl)piperazine-2,6-dione, its mechanism of action and specific biological targets have not been elucidated. However, the broader class of piperazinedione derivatives has been shown to interact with a variety of biological targets. For example, some derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting potential interference with cellular processes essential for cancer cell survival. tandfonline.com The biological activity of piperazinedione derivatives is highly dependent on the nature and position of the substituents on the piperazinedione core.

Applications in Scientific Research

Researchers in drug discovery can utilize compounds like 1-(2-Methoxyethyl)piperazine-2,6-dione to synthesize novel derivatives with potential therapeutic applications. The core structure is a proven pharmacophore, and by adding various substituents, new compounds with tailored biological activities can be designed and evaluated. sigmaaldrich.com

Chemical Compound Names

Established Synthetic Routes to Piperazine-2,6-diones

The formation of the piperazine-2,6-dione (B107378) ring is a cornerstone of synthesizing a wide array of functionalized molecules. Several key strategies have been developed to achieve this, each with its own set of advantages and applications.

Condensation Reactions of Precursors

A fundamental and widely employed method for constructing the piperazine-2,6-dione skeleton is through the condensation of iminodiacetic acid derivatives with primary amines or ammonia (B1221849). mdpi.commdpi.com This approach is attractive due to the commercial availability of starting materials like iminodiacetic acid. wikipedia.orgchemicalbook.com In a typical procedure, the iminodiacetic acid is reacted with a primary amine under conditions that promote cyclization, often involving heating or the use of dehydrating agents. For the synthesis of N-unsubstituted piperazine-2,6-diones, ammonia or a surrogate can be used. The reaction proceeds through the formation of amide bonds, followed by an intramolecular cyclization to yield the desired dione (B5365651) ring.

Acylation Strategies for Piperazine-2,6-dione Hydrochlorides

Another synthetic avenue involves the acylation of pre-formed piperazine-2,6-dione hydrochlorides. This method is particularly useful for introducing substituents onto the nitrogen atoms of the piperazine ring. The piperazine-2,6-dione hydrochloride salt can be reacted with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield N-acylated derivatives. This strategy allows for the late-stage functionalization of the piperazine core, providing access to a diverse range of compounds.

Ugi Multicomponent Reactions in Piperazine-2,6-dione Synthesis

The Ugi multicomponent reaction (MCR) offers a powerful and efficient tool for the synthesis of complex molecules, including piperazine-2,6-dione derivatives, in a single step. csu.edu.au This one-pot reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting components, it is possible to construct the piperazine-2,6-dione scaffold with various substituents. For instance, using an amino acid as one of the components can lead to the formation of a substituted piperazine-2,6-dione ring system. The Ugi reaction is known for its high atom economy and the ability to generate molecular diversity rapidly.

Carbonyldiimidazole (CDI)/4-Dimethylaminopyridine (B28879) (DMAP) Mediated Cyclizations

A mild and effective method for the cyclization of N-substituted iminodiacetic acids to form piperazine-2,6-diones involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent, often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This approach is particularly advantageous for substrates that may be sensitive to harsher reaction conditions. The reaction proceeds by the activation of the carboxylic acid groups by CDI, followed by an intramolecular aminolysis to form the cyclic dione. This method has been successfully applied to prepare a variety of piperazine-2,6-diones.

Synthesis of N-Substituted Piperazine-2,6-diones

The introduction of a substituent at the N1 position, such as the 2-methoxyethyl group in the target compound, can be achieved either by starting with a pre-substituted precursor or by alkylating the piperazine-2,6-dione ring.

Approaches Utilizing N-Substituted Iminomonoacetate

A direct and versatile route to N-substituted piperazine-2,6-diones involves the use of N-substituted iminomonoacetates as key building blocks. mdpi.com For the synthesis of this compound, the synthesis would commence with the preparation of methyl N-(2-methoxyethyl)iminomonoacetate. This intermediate can be synthesized by the alkylation of an iminomonoacetate with a suitable 2-methoxyethyl electrophile.

The subsequent steps involve the reaction of the N-substituted iminomonoacetate with a bromoacetamide derivative to form an intermediate ester. This ester is then hydrolyzed to the corresponding carboxylic acid. Finally, cyclization of the acid, often promoted by refluxing in acetic anhydride (B1165640) with a catalyst like sodium acetate (B1210297), yields the target this compound. mdpi.com This multi-step approach allows for the controlled introduction of the desired N-substituent.

Below is a table summarizing the key steps and reactants for this approach:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Methyl iminomonoacetate, 2-Bromoethyl methyl ether | Base (e.g., Triethylamine) | Methyl N-(2-methoxyethyl)iminomonoacetate |

| 2 | Methyl N-(2-methoxyethyl)iminomonoacetate, 2-Bromo-N-phenylacetamide | Triethylamine (B128534) | Intermediate ester |

| 3 | Intermediate ester | Hydrolysis (e.g., NaOH, then H+) | Intermediate carboxylic acid |

| 4 | Intermediate carboxylic acid | Acetic anhydride, Sodium acetate, Reflux | This compound |

Alternatively, direct alkylation of the piperazine-2,6-dione ring can be employed. This involves reacting piperazine-2,6-dione with a suitable alkylating agent, such as 2-bromoethyl methyl ether, in the presence of a base. Careful control of stoichiometry is often necessary to favor mono-alkylation over di-alkylation.

The following table outlines a general procedure for direct N-alkylation:

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| Piperazine-2,6-dione | 2-Bromoethyl methyl ether | Potassium carbonate | Acetonitrile | Reflux | This compound |

Synthesis of N-(Arylethyl)piperazine-2,6-diones

The synthesis of N-(arylethyl)piperazine-2,6-diones provides a relevant framework for understanding the synthesis of N-substituted piperazine-2,6-diones. A common approach involves the reaction of a primary amine with a suitable dielectrophile. For instance, N-substituted iminodiacetic acids can be condensed with primary amines. nih.gov Another strategy involves the alkylation of a pre-formed piperazine-2,6-dione ring. researchgate.net

A series of N-alkyl and N-aryl piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. nih.gov These syntheses often involve standard nucleophilic substitution reactions where the piperazine nitrogen acts as the nucleophile.

Synthesis of 1-Phenyl-piperazine-2,6-diones

The synthesis of 1-phenyl-piperazine-2,6-diones has been achieved through a facile route starting from methyl N-substituted iminomonoacetate. nih.govnih.gov This method involves the initial preparation of an intermediate ester, which is subsequently hydrolyzed to the corresponding acid. nih.gov Cyclization of this acid in acetic anhydride with sodium acetate as a catalyst yields the target 1-phenyl-piperazine-2,6-dione. nih.gov

A general method for preparing these compounds involves the dropwise addition of bromoacetyl bromide to a solution of aniline (B41778) and triethylamine in dichloromethane. nih.gov The reaction typically proceeds to completion within an hour. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl N-substituted iminomonoacetate | 1. Bromoacetyl bromide, Aniline, Triethylamine; 2. Hydrolysis; 3. Acetic anhydride, Sodium acetate | 1-Phenyl-piperazine-2,6-dione | High | nih.gov |

| Aniline | Bromoacetyl bromide, Triethylamine | 2-Bromo-N-phenylacetamide | >90% | nih.gov |

Diastereoselective and Stereoselective Synthetic Pathways

The control of stereochemistry is a critical aspect of synthesizing complex molecules. For piperazine-2,6-diones, several diastereoselective and stereoselective methods have been developed.

Pyrrolopiperazine-2,6-dione Synthesis via Cascade Reactions

A one-pot, three-component synthesis has been developed for the diastereoselective creation of pyrrolopiperazine-2,6-diones. acs.org This method utilizes a Ugi/nucleophilic substitution/N-acylation sequence. acs.org The stereochemistry of the resulting products was confirmed through NOESY experiments and single-crystal X-ray diffraction analysis. acs.org This approach offers a significant advantage by allowing the introduction of various substituents at the C4 position and the diastereoselective generation of a new stereocenter at the bridgehead carbon (C8a). acs.org

The reaction sequence can be initiated with α-aminoesters, 3-bromopropionic acid, phenylglyoxal, and cyclohexyl isocyanide. acs.org Despite the potential for low diastereoselectivity in Ugi reactions, this particular sequence surprisingly yields a single diastereomer of the final pyrrolopiperazine-2,6-dione. nih.gov

| Reactants | Reaction Type | Product | Diastereoselectivity | Reference |

| α-Aminoesters, 3-Bromopropionic acid, Phenylglyoxal, Cyclohexyl isocyanide | Ugi/Nucleophilic Substitution/N-Acylation/Debenzoylation | Pyrrolopiperazine-2,6-dione | High (single diastereomer) | acs.orgnih.gov |

Synthesis of 2,6-Bridged Piperazine-3-ones from Amino Acids

A convenient route to 2,6-bridged piperazine-3-ones has been developed starting from readily available α-amino acids. nih.govacs.orgacs.org This method involves the synthesis of 2-substituted and 2,5-disubstituted piperazine-3,6-diones as key intermediates. nih.govacs.orgacs.org Activation of a lactam carbonyl group, followed by selective reduction, generates an N-acyliminium ion. nih.govacs.orgacs.org This reactive intermediate is then trapped by a nucleophilic C2-side chain to form the bridged structure. nih.govacs.orgacs.org

This strategy allows for the use of various aromatic, heteroaromatic, and nonaromatic side chains as π-nucleophiles. nih.govacs.orgacs.org The integrity of the stereocenter at the C2-position is a crucial consideration in this synthesis. acs.org

Green Chemistry Approaches in Piperazine-2,6-dione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including piperazines. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One simplified and environmentally friendly procedure for the general synthesis of monosubstituted piperazines has been reported. nih.gov This method avoids the need for protecting groups by using a protonated piperazine as the starting material. nih.gov The reactions are catalyzed by metal ions supported on a polymeric resin, which can be easily separated and reused. nih.gov This one-pot, one-step procedure is cost-effective and provides high yields and purity. nih.gov

Furthermore, a photoredox-catalyzed method using a purely organic catalyst has been developed for the synthesis of piperazines, offering a sustainable alternative to traditional methods that may use toxic reagents like tin. mdpi.com The use of visible light and the ability to transition the method from batch to continuous flow conditions are additional green advantages. mdpi.comorganic-chemistry.org

| Green Chemistry Principle | Application in Piperazine Synthesis | Reference |

| Atom Economy | One-pot synthesis of monosubstituted piperazines minimizes byproducts. | nih.gov |

| Use of Catalysis | Reusable polymer-supported metal catalysts are employed. | nih.gov |

| Safer Solvents and Auxiliaries | Use of piperazine itself as a solvent in some reactions. | organic-chemistry.org |

| Design for Energy Efficiency | Microwave-assisted synthesis can significantly shorten reaction times. | nih.gov |

| Use of Renewable Feedstocks | Amino acid-derived radical precursors are used in photoredox catalysis. | mdpi.com |

Anticancer and Antitumor Activities

The piperazine scaffold is a common feature in many compounds developed for anticancer therapy. Derivatives of piperazine have been shown to exhibit a range of antitumor activities, including cytotoxicity against various cancer cell lines and the ability to modulate key cellular processes like proliferation and apoptosis.

Cytotoxicity Against Diverse Cancer Cell Lines (e.g., Breast, Lung, Colon, Ovary, Liver, Pancreatic, Cervical)

While no specific data exists for this compound, studies on other piperazine derivatives have demonstrated significant cytotoxic effects. For instance, a series of novel vindoline-piperazine conjugates were evaluated for their antiproliferative activity across 60 human tumor cell lines. Among these, conjugates bearing a [4-(trifluoromethyl)benzyl]piperazine and a 1-bis(4-fluorophenyl)methyl piperazine moiety at position 17 of vindoline (B23647) showed noteworthy growth inhibition at low micromolar concentrations against most of the cell lines. Specifically, the former was most effective against the MDA-MB-468 breast cancer cell line, while the latter showed the highest efficacy against the HOP-92 non-small cell lung cancer cell line.

Another study focused on new phenylpiperazine derivatives of 1,2-benzothiazine. The compound BS230, which contains a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent, exhibited stronger cytotoxicity against the MCF7 breast cancer cell line than the well-known anticancer drug doxorubicin. These findings underscore the potential of the piperazine moiety in designing potent anticancer agents.

Diketopiperazines (DKPs), a class of compounds that includes the piperazine-2,6-dione core, have also been investigated for their anticancer properties. A study on 2,6-diketopiperazine enantiomers derived from α-amino acids revealed their selective and impactful effects on MDA-MB-231 triple-negative breast cancer cells. Several of these compounds demonstrated remarkable inhibitory effects on the proliferation and viability of these aggressive cancer cells.

Table 1: Cytotoxic Activity of Selected Piperazine Analogues

| Compound/Analogue | Cancer Cell Line | Activity Metric | Result |

|---|---|---|---|

| Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | GI₅₀ | 1.00 μM |

| Vindoline-1-bis(4-fluorophenyl)methyl piperazine conjugate | HOP-92 (Non-Small Cell Lung) | GI₅₀ | 1.35 μM |

| BS230 (3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) | MCF7 (Breast) | Cytotoxicity | More potent than doxorubicin |

| (S)-2a (2,6-diketopiperazine derivative) | MDA-MB-231 (Breast) | IC₅₀ | Low micromolar range |

Modulation of Cellular Proliferation and Apoptosis

Piperazine derivatives often exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Research on 2,6-diketopiperazines derived from α-amino acids showed that these compounds induce apoptosis in MDA-MB-231 breast cancer cells, with the effect being more pronounced after 48 hours of treatment.

Similarly, a study on (2,6-dimethylphenyl)arsonic acid demonstrated the induction of apoptosis in leukemia and lymphoma cells through the mitochondrial pathway. While not a piperazine derivative, this highlights a common mechanism of action for many anticancer compounds. The study also noted the downregulation of XIAP (x-linked inhibitor of apoptosis protein), which is a key factor in promoting cell death.

Antimicrobial Properties

The piperazine ring is also a key structural motif in many compounds with antimicrobial activity. Analogues have been synthesized and tested against a variety of bacterial, fungal, and mycobacterial strains.

Antibacterial Efficacy

A study on piperazines bearing an N,N'-bis(1,3,4-thiadiazole) moiety revealed their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) was determined for these compounds against various microorganisms, indicating their ability to inhibit microbial growth.

Antifungal Efficacy

The same study on piperazines with N,N'-bis(1,3,4-thiadiazole) moieties also assessed their antifungal activity. The determination of MIC values for these compounds against fungal strains suggests their potential as antifungal agents.

Anti-mycobacterial Activity and Inhibition of Mycobacterium tuberculosis

Several studies have highlighted the potential of piperazine derivatives as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as a new anti-mycobacterial chemotype. Seventeen of the synthesized compounds showed significant anti-mycobacterial potential with MICs in the low micromolar range against the H37Rv strain of M. tuberculosis.

Furthermore, a class of piperidinol-containing molecules has been found to be active against M. tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3, a crucial enzyme for the bacterium. Additionally, piperazine-containing benzothiazinones have been synthesized and shown to bind covalently to and inactivate the essential enzyme DprE1 in M. tuberculosis.

Table 2: Antimicrobial Activity of Selected Piperazine Analogues

| Compound/Analogue Class | Target Organism | Mechanism/Activity |

|---|---|---|

| Piperazines bearing N,N'-bis(1,3,4-thiadiazole) moiety | Bacteria and Fungi | Growth inhibition (MIC determined) |

| Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones | Mycobacterium tuberculosis H37Rv | MICs in low micromolar range |

| Piperidinol-containing molecules | Mycobacterium tuberculosis | Inhibition of MmpL3 |

| Piperazine-containing benzothiazinones | Mycobacterium tuberculosis | Inactivation of DprE1 |

Central Nervous System (CNS) Activities

The piperazine ring is a common scaffold in many centrally acting agents. The introduction of a 2,6-dione functionality and N-substitution, as seen in this compound, can significantly modulate the pharmacological profile of these compounds.

Antipsychotic Potential and Receptor Binding Affinity

The development of atypical antipsychotics often involves targeting multiple receptors, including dopamine (B1211576) (D₂) and various serotonin (B10506) (5-HT) receptor subtypes. Research into piperidine-2,6-dione derivatives has revealed their potential as multireceptor atypical antipsychotics. nih.gov A study focused on novel piperidine-2,6-dione derivatives incorporating a piperazine moiety demonstrated high affinity for dopamine D₂, D₃, and serotonin 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂₋ receptors. nih.gov One promising derivative from this class, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, exhibited potent inhibition of apomorphine-induced climbing and MK-801-induced hyperactivity in mice, behaviors predictive of antipsychotic efficacy, without inducing extrapyramidal symptoms. nih.gov This suggests that the piperidine-2,6-dione scaffold, in combination with a piperazine element, is a viable framework for developing new antipsychotic agents.

The nature of the substituent on the piperazine ring plays a crucial role in determining the receptor binding affinity. For instance, in a series of indazole and piperazine-based compounds, the introduction of electron-donating groups at the ortho position of the phenyl ring of the piperazine moiety generally increased the affinity for the D₂ receptor. nih.gov Specifically, a methylthio substituent at the ortho position resulted in approximately three times higher binding affinity to the D₂ receptor compared to methoxy (B1213986) or ethoxy groups at the same position. nih.gov

Table 1: Receptor Binding Affinity of a Promising Piperidine-2,6-dione Derivative

| Receptor | Affinity (Ki, nM) |

|---|---|

| Dopamine D₂ | High |

| Dopamine D₃ | High |

| Serotonin 5-HT₁ₐ | High |

| Serotonin 5-HT₂ₐ | High |

| Serotonin 5-HT₂₋ | High |

| Histamine H₁ | Low |

Data derived from a study on a piperidine-2,6-dione derivative with a piperazine linker. nih.gov

Analgesic Effects of N-Substituted Piperazine-2,6-diones

Antidepressant and Anxiolytic-like Properties

Several studies have highlighted the potential of piperazine derivatives in the treatment of depression and anxiety. silae.it A new xanthone (B1684191) derivative containing a piperazine moiety, HBK-5, has been shown to exhibit both antidepressant-like and anxiolytic-like activities in behavioral tests in mice, without causing cognitive or motor deficits at active doses. nih.govresearchgate.net Similarly, a phenylpiperazine derivative, LQFM005, and its hydroxylated metabolite have demonstrated anxiolytic- and antidepressant-like effects in mice. nih.gov The mechanism of action for many of these compounds involves interaction with serotonin receptors, particularly the 5-HT₁ₐ receptor. nih.gov For instance, a series of 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives with varied functional profiles at the 5-HT₁ₐ receptor have shown antidepressant- and anxiolytic-like activity. nih.gov

Table 2: Antidepressant-like Activity of HBK-5 in the Tail Suspension Test in Mice

| Compound | Dose (mg/kg) | Decrease in Immobility Time (%) |

|---|---|---|

| HBK-5 | 5 | 41 |

| HBK-5 | 10 | 45 |

| Moclobemide | 20 | 56 |

Data from a study on a xanthone derivative with a piperazine moiety. nih.gov

Other Pharmacological Activities

Beyond the central nervous system, analogues of this compound have been investigated for other therapeutic applications.

Anti-inflammatory Properties

The piperazine nucleus is a constituent of various anti-inflammatory agents. thieme-connect.com Research on piperazine-2,6-dione derivatives has yielded mixed but interesting results regarding their anti-inflammatory potential. A study on a series of piperazine-2,6-dione derivatives condensed with heterocyclic moieties found that some compounds exhibited good anti-inflammatory activity. researchgate.net For instance, compound 2i from one series showed 34.7% anti-inflammatory activity in the carrageenan-induced paw edema model, which was comparable to the standard drug phenylbutazone. researchgate.net In contrast, another study investigating variously substituted piperazine-2,5-diones found their biological activity, including anti-inflammatory effects, to be insignificant. mdpi.com This highlights that the anti-inflammatory potential is highly dependent on the specific substitutions on the piperazine-dione core. Furthermore, piperazine and piperidine-substituted 7-hydroxy coumarins have been developed as anti-inflammatory agents, with some compounds showing promising activity. nih.gov

Antimalarial and Antiparasitic Activities

The emergence of drug-resistant strains of parasites necessitates the development of new therapeutic agents. The piperazine heterocycle is a key component in several antimalarial and antiparasitic drugs. Studies on piperazine-containing 4(1H)-quinolones have demonstrated their potent antimalarial activity. nih.gov The substitution pattern on the piperazine ring has been shown to be critical for activity. For example, N-phenyl or N-benzylpiperazinyl-4(1H)-quinolones were found to be more potent than their ethylene-connected counterparts. nih.gov In another study, piperazine-tethered thiazole (B1198619) compounds were identified as having interesting antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. mdpi.com While direct evidence for the antimalarial or antiparasitic activity of this compound is not available, the established importance of the N-substituted piperazine moiety in this therapeutic area suggests that it could be a scaffold worth investigating. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione |

| HBK-5 (a xanthone derivative with a piperazine moiety) |

| LQFM005 (a phenylpiperazine derivative) |

| Phenylbutazone |

Acetylcholinesterase and HIV-Protease Inhibition

Research into the inhibitory effects of piperazine derivatives on acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine, has identified several active compounds. nih.gov For instance, derivatives of 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione have been synthesized and evaluated for their anti-AChE activity as potential treatments for Alzheimer's disease. nih.gov In these studies, the inhibitory potency is often compared to standard drugs like donepezil. nih.gov While a range of inhibitory activities has been observed for various derivatives, with some showing significant potential, specific data on the AChE inhibitory capacity of this compound is not presently available in the reviewed literature. nih.gov

Similarly, in the context of HIV-1 treatment, piperazine-based compounds have been investigated as protease inhibitors and as CCR5 antagonists, which block a key co-receptor for viral entry into host cells. nih.govnih.gov These studies have led to the development of potent anti-HIV agents. nih.gov HIV protease inhibitors are a cornerstone of antiretroviral therapy, and their mechanism often involves complex interactions with the viral enzyme. nih.gov However, specific studies detailing the HIV-protease inhibition profile of this compound have not been identified.

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Piperazine Derivatives

| Compound ID | Structure | IC₅₀ (µM) vs. AChE | Reference Compound | IC₅₀ (µM) of Reference |

| 4a-4e | 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives | 16.42 ± 1.07 to 63.03 ± 4.06 | Donepezil | 0.41 ± 0.09 |

Antihistaminic and Anticonvulsant Effects

The piperazine scaffold is a common feature in many H1-receptor antagonists, which are used to treat allergic reactions. nih.gov Research has explored the synthesis of new piperazine derivatives to evaluate their anti-inflammatory and antihistaminic properties. nih.gov These studies have shown that modifications to the piperazine ring and its substituents can significantly influence the compound's activity. nih.gov

In the realm of anticonvulsant activity, various diketopiperazine derivatives have been synthesized and tested in animal models of epilepsy. nih.gov For example, novel pyrrole[1,2-a]pyrazine derivatives have demonstrated promising seizure protection in maximal electroshock seizure (MES) and subcutaneous metrazol seizure (scMET) tests. nih.gov The stereochemistry and conformation of the diketopiperazine core have been noted as critical factors for their in vivo pharmacological activity. nih.gov Another study on pyrrolidine-2,5-dione-acetamide derivatives also identified compounds with significant anticonvulsant effects. nih.gov Despite these broader findings, specific data on the antihistaminic or anticonvulsant properties of this compound remains uncharacterised.

Table 2: Anticonvulsant Activity of a Selected Pyrrolidine-2,5-dione Derivative

| Compound ID | Test Model | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ (mg/kg) of Reference |

| 6 | MES test | 68.30 | Valproic Acid | 252.74 |

| 6 | 6 Hz (32 mA) test | 28.20 | Valproic Acid | 130.64 |

Insecticidal Activities

While various chemical classes are known for their insecticidal properties, a specific evaluation of this compound in this context is not found in the available scientific literature.

Radioprotective Effects

The development of effective radioprotective agents is an area of significant research, particularly for mitigating the harmful effects of ionizing radiation. nih.govmdpi.com Studies have focused on novel piperazine derivatives as potential radioprotectors. For instance, a series of 1-(2-hydroxyethyl)piperazine derivatives were synthesized and evaluated for their ability to protect human cells from radiation-induced damage. nih.govmdpi.com Certain compounds from this series demonstrated significant radioprotective effects in vitro with minimal cytotoxicity, showing a superior safety profile compared to existing agents like amifostine (B1664874). nih.gov It was noted that the presence of a 1-(2-hydroxyethyl)piperazine moiety appeared to be important for the observed radioprotective properties, while the introduction of a methoxy group was found to reduce these effects in some tested analogues. mdpi.com Specific radioprotective data for the methoxyethyl derivative, this compound, is not available.

Table 3: Radioprotective Effects of Selected Piperazine Derivatives

| Compound Series | Key Moiety | Observation | Cell Line |

| 1-(2-hydroxyethyl)piperazine derivatives | 1-(2-hydroxyethyl)piperazine | Demonstrated significant radioprotective effects at 100 µM and 200 µM concentrations. | MOLT-4 |

Effects on Cartilage-Related Cells

The impact of this compound on cartilage-related cells, such as chondrocytes, has not been a subject of published research. Therefore, no data is available on its potential role in cartilage regeneration or its effects on cartilage-related pathologies.

Molecular Targets and Binding Interactions

Comprehensive searches of scientific databases have not yielded specific information regarding the molecular targets or binding interactions of this compound.

There are no available studies that have investigated or identified any inhibitory activity of this compound against enzymes such as MurB, Topoisomerase II, HDAC8, or various kinases. While some bisdioxopiperazine derivatives are known to target Topoisomerase II, this activity has not been documented for the 1-(2-methoxyethyl) monosubstituted compound. nih.govnih.gov Similarly, although other piperazine-containing molecules have been designed as kinase inhibitors, no such role has been described for this compound. nih.gov

No research data is available to characterize the agonist or antagonist effects of this compound on dopamine or serotonin receptors. Extensive research has been conducted on other piperazine derivatives, particularly N-arylpiperazines, which show significant affinity and selectivity for various dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) receptors. nih.govnih.govnih.govnih.govpatsnap.commdpi.com However, these findings are specific to the studied analogues and cannot be extrapolated to this compound without direct experimental evidence.

There is no published evidence to suggest that this compound interacts directly with DNA. Studies on related bisdioxopiperazine compounds indicate that their cellular effects, such as the inhibition of Topoisomerase II, are the primary mechanism of action, rather than direct DNA binding. nih.govnih.gov

Cellular Pathway Modulation

Specific data on how this compound may modulate cellular pathways is not present in the current body of scientific literature.

No studies have been found that demonstrate the induction of apoptosis or cell cycle arrest by this compound. While other diketopiperazine derivatives have been shown to possess antiproliferative and apoptotic effects in cancer cell lines, these properties have not been investigated for this specific compound. nih.gov Some bis(2,6-dioxopiperazine) derivatives can induce apoptosis in certain cell types, but this is linked to their activity as Topoisomerase II inhibitors. nih.gov

There is no information available regarding the effect of this compound on the phosphorylation status of oncogenic proteins such as ERK or AKT. The regulation of such signaling pathways is a known mechanism for other distinct compounds, but it has not been explored in the context of this compound. nih.gov

Impact on PARP Cleavage

Poly (ADP-ribose) polymerase (PARP) is a family of proteins critical for cellular processes such as DNA repair and programmed cell death (apoptosis). The cleavage of PARP, particularly PARP1, by caspases is a hallmark of apoptosis.

Currently, there is a lack of specific research data detailing the direct impact of this compound on PARP cleavage. However, the broader class of piperazine-containing compounds has been a focus of investigation for their potential as PARP inhibitors. For instance, several FDA-approved PARP1 inhibitors, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, feature a piperazine scaffold, highlighting the significance of this structural motif in targeting the PARP enzyme. tandfonline.com These inhibitors function by trapping PARP1 on damaged DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways.

A study focused on identifying new piperazine-based PARP1 inhibitors through text mining and molecular modeling underscores the continued interest in this chemical class for this specific therapeutic target. tandfonline.com While this research did not specifically evaluate this compound, it reinforces the potential for piperazine derivatives to interact with and modulate the activity of PARP1. tandfonline.com Future studies are warranted to determine if this compound induces or inhibits PARP cleavage, which would provide crucial insights into its potential pro-apoptotic or DNA repair-interfering activities.

Interference with Cellular ATP Reserves

Adenosine triphosphate (ATP) is the primary energy currency of the cell, essential for a vast array of cellular functions. Disruption of cellular ATP levels can have profound effects on cell viability and function.

Direct experimental evidence on the effect of this compound on cellular ATP reserves is not available in the current scientific literature. However, research on other piperazine derivatives suggests that this class of compounds can influence cellular energy metabolism. For example, a study on purine (B94841) ribonucleoside analogs containing a 4-substituted piperazine moiety indicated that one such compound may interfere with cellular ATP reserves by affecting cell kinase activity. nih.gov Kinases are enzymes that play a pivotal role in ATP utilization through phosphorylation reactions. Interference with kinase activity could, therefore, lead to altered ATP consumption and availability within the cell.

Given that the this compound structure contains a piperazine ring, it is plausible that it could interact with cellular components that regulate ATP production or consumption. However, without direct experimental data, this remains a speculative area for investigation.

Distinct Mechanisms Related to Specific Subclasses or Substitutions

The biological activity of piperazine derivatives can be significantly influenced by the nature and position of substituents on the piperazine ring system. This principle of structure-activity relationship (SAR) is crucial for understanding the diverse mechanisms of action within this broad chemical family.

For instance, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their antioxidative properties. nih.gov One of the lead compounds from this series demonstrated the ability to protect cells from oxidative stress-induced damage by decreasing the production of reactive oxygen species (ROS) and stabilizing the mitochondrial membrane potential. This suggests a mechanism centered on mitigating oxidative stress, a pathway implicated in numerous disease states.

In another study, piperidine-2,6-dione derivatives featuring a piperazine linkage were investigated as potential multireceptor atypical antipsychotics. The lead compound in this series exhibited high affinity for a range of dopamine and serotonin receptors, indicating a mechanism of action rooted in the modulation of neurotransmitter signaling pathways. nih.gov

Further research focusing on the specific structure of this compound is necessary to elucidate its precise mechanisms of action, which may or may not align with those observed for other piperazine derivatives.

Impact of N-Substitution on Biological Efficacy

For instance, in a series of vindoline derivatives, the introduction of N-methylpiperazine was shown to increase the polarity of the compounds, leading to a significant antiproliferative effect against several cancer cell lines. nih.gov Conversely, studies on N1-(flavon-7-yl)amidrazones incorporating N-piperazines indicated that leaving the piperazine ring unsubstituted was more beneficial for activity against K562 leukemia cells. nih.gov This highlights that the optimal N-substitution strategy is highly dependent on the specific molecular scaffold and the therapeutic target.

Research on celastrol (B190767) derivatives revealed that as the substituents on the piperazine nitrogen become larger, the biological activity tends to decrease. nih.gov However, this trend is not universal. In the development of potential antipsychotics based on a piperidine-2,6-dione-piperazine structure, a large N-substituent—specifically a (4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl) group—was a key feature of a highly promising derivative. nih.gov

The following table summarizes the observed impact of various N-substituents on the biological activity of piperazine-containing compounds in different studies.

Influence of Substituent Nature and Position on Pharmacological Profiles

The type of substituent and its placement on the piperazine ring or associated moieties profoundly affect the pharmacological properties of the analogues. The electronic and steric properties of these substituents can dictate receptor binding and biological response.

In studies of xanthone derivatives, a methoxy group at the ortho-position of a phenylpiperazine moiety was found to be favorable for affinity towards α1-adrenoceptors. researchgate.net In contrast, substitutions at the meta or para positions of the same phenyl ring were generally unfavorable. researchgate.net The introduction of chlorine substituents onto the xanthone ring, which increases lipophilicity, was found to be undesirable as it reduced binding affinity. researchgate.net

The nature of the substituent is equally critical. Research on chalcone-piperazine hybrids demonstrated that the substitution of halogen atoms on an associated benzene (B151609) ring had a substantial impact on anti-tumor activity, with fluorine-substituted compounds showing the best results. nih.gov Similarly, in a series of vindoline-piperazine conjugates, a 4-trifluoromethylphenyl substituent on the piperazine nitrogen resulted in a derivative with high efficacy against several types of cancer. nih.gov This indicates that electron-withdrawing groups can be highly beneficial in certain contexts.

The table below details how the nature and position of substituents influence the pharmacological profiles of various piperazine analogues.

Stereochemical Considerations in Activity Modulation

Stereochemistry is a fundamental aspect of molecular recognition, and the three-dimensional arrangement of atoms in piperazine-2,6-dione analogues can lead to significant differences in their interaction with biological targets.

A modular synthesis of 2,6-disubstituted piperazines via a highly diastereoselective intramolecular hydroamination was developed, yielding products with a defined stereochemistry. nih.gov X-ray crystallography confirmed that the stereochemistry of these piperazines was trans. nih.gov This analysis also revealed that the preferred conformation of the 2,6-disubstituted piperazine ring is a twist-boat, a conformation adopted to alleviate strain. nih.gov The defined spatial orientation of the substituents in the trans configuration can be crucial for fitting into a specific receptor binding pocket.

The chirality of substituents attached to the piperazine-dione core can also be a determining factor for activity. For example, in the investigation of xanthone derivatives, the separated enantiomers of a chiral compound showed different pharmacological activities, underscoring the importance of stereoselectivity in drug action. researchgate.net Such findings emphasize that the development of stereochemically pure compounds is often necessary to optimize therapeutic effects and reduce potential off-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. These models can help in understanding the SAR and in designing new, more potent analogues.

A QSAR study was conducted on a series of isoxazole-piperazine derivatives to understand their anticancer activity against various cell lines. researchgate.net Using multiple linear regression, the study identified key molecular descriptors that describe the activity. For the MCF-7 breast cancer cell line, the first-order molecular connectivity index (¹χ) was most important. researchgate.net For the Huh-7 liver cancer cell line, the second-order molecular connectivity index (²χ) was the most significant descriptor. researchgate.net For the Mahlavu cell line, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Randic topological index were crucial. researchgate.net

These findings indicate that both the topology (connectivity) and electronic properties (LUMO) of the molecules are critical determinants of their anticancer efficacy. researchgate.net The statistical significance of the constructed QSAR models provides confidence in their predictive power for designing new derivatives. researchgate.net

The table below presents the statistical results from the QSAR analysis of isoxazole-piperazine derivatives. researchgate.net

In Vitro Efficacy Studies

There is no available data from cell-based assays that would define a dose-response profile for this compound. Such studies are crucial for determining a compound's potency and efficacy at a cellular level, but this information has not been published for this specific molecule.

No literature was found that compares the in vitro activity of this compound with any established reference compounds. These types of studies are essential for contextualizing the potential of a new chemical entity against existing standards of care or well-characterized molecules.

In Vivo Animal Models

There are no public records of this compound being evaluated in behavioral models to assess potential antipsychotic-like properties. While other piperazine derivatives have been investigated for their effects on the central nervous system, this specific compound has not been the subject of such published research.

A search for antitumor activity of this compound in xenograft models yielded no results. Studies on other piperazine-containing compounds have shown activity in cancer models, but efficacy data for this particular derivative in vivo are absent from the scientific literature.

No studies detailing the evaluation of this compound for cardioprotective effects were identified. The potential for this compound to mitigate cardiac-related pathologies has not been explored in published research.

Pharmacodynamic Biomarker Analysis In Vivo

There is no published information available regarding the in vivo pharmacodynamic biomarker analysis of this compound. Such studies would be essential to understand the mechanism of action and to measure the physiological effects of the compound in a living organism, but they have not been reported in the reviewed literature.

No Pharmacokinetic or Metabolic Data Currently Available for this compound

A comprehensive review of scientific literature reveals a significant gap in the understanding of the chemical compound this compound. At present, there are no publicly available research findings detailing its pharmacokinetic and metabolic profile.

Despite searches of scientific databases and scholarly articles, no studies were identified that have investigated the absorption, distribution, metabolism, and elimination (ADME) of this compound in any biological system. Consequently, information regarding its metabolic pathways, the enzyme systems involved in its biotransformation, and the characteristics of any potential metabolites remains unknown.

The specific areas for which information is currently unavailable include:

Pharmacokinetic and Metabolic Studies of 1 2 Methoxyethyl Piperazine 2,6 Dione

Metabolic Pathways and Enzyme Systems Involved:The specific enzymes and metabolic reactions that would be responsible for breaking down 1-(2-Methoxyethyl)piperazine-2,6-dione have not been investigated.

While research exists for other structurally related piperazine (B1678402) derivatives, the strict focus on this compound as per the user's request prevents the inclusion of this information as it would not be scientifically accurate to extrapolate these findings to the specific compound .

Further research is required to elucidate the pharmacokinetic and metabolic properties of this compound. Such studies would be essential for any future development and understanding of this compound's behavior in a biological context.

Toxicological Evaluation of 1 2 Methoxyethyl Piperazine 2,6 Dione Derivatives

In Vitro Cytotoxicity and Cell Viability Assessments

The initial evaluation of the safety profile of novel compounds often begins with in vitro cytotoxicity and cell viability assays. Studies on various piperazine-2,5-dione and 1-(2-hydroxyethyl)piperazine derivatives have been conducted to determine their impact on different cell types.

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were evaluated for their potential toxicity in SH-SY5Y human neuroblastoma cells using the MTT assay. The results indicated that none of the tested compounds exhibited significant toxicity at concentrations up to 80 μM. nih.gov In fact, most of the compounds were found to be effective in protecting these cells from oxidative damage induced by hydrogen peroxide (H₂O₂). nih.gov

Similarly, an investigation into variously substituted piperazine-2,5-dione derivatives, including the parent compound alaptide, was performed on cell types related to cartilage tissue. mdpi.com These compounds did not significantly affect the cell viability of human monocytic (THP-1), synovial (SW982), and primary porcine chondrocyte cells. mdpi.com Even at the highest concentrations tested (20 µM for THP-1 and 30 µM for SW982 and chondrocytes) after 72 hours of incubation, cell viability remained between 90% and 120%, indicating a lack of cytotoxic or pro-proliferative effects. mdpi.com

In another study, a series of 1-(2-hydroxyethyl)piperazine derivatives were assessed for cytotoxicity across a panel of human cell lines. nih.gov The majority of these newly synthesized compounds demonstrated lower toxicity compared to established agents like amifostine (B1664874) and its active metabolite WR1065. nih.gov For instance, WR1065 showed high toxicity, causing a 43% decrease in the viability of peripheral blood mononuclear cells (PBMCs) at a concentration of just 10 μM. nih.gov In contrast, the novel piperazine (B1678402) derivatives were significantly less toxic. nih.gov However, it was noted that derivatives with higher lipophilicity, as indicated by higher log P values, tended to exhibit greater toxicity, in some cases almost comparable to amifostine. nih.gov

Interactive Table: Cytotoxicity of Piperazine-2,5-dione Derivatives

| Compound Class | Cell Line(s) | Concentration | Observation | Source |

|---|---|---|---|---|

| 1,4-disubstituted piperazine-2,5-diones | SH-SY5Y | Up to 80 µM | No significant toxicity observed. | nih.gov |

| Substituted piperazine-2,5-diones | THP-1, SW982, Chondrocytes | 20-30 µM | No significant influence on cell viability (90-120% viability). | mdpi.com |

| 1-(2-hydroxyethyl)piperazine derivatives | Various human cell lines, PBMCs | 10-1000 µM | Generally lower toxicity than amifostine; toxicity increases with lipophilicity. | nih.gov |

Mutagenicity Testing (e.g., Ames Test)

Based on the conducted search, no specific information regarding the mutagenicity testing, such as the Ames test, for 1-(2-Methoxyethyl)piperazine-2,6-dione or its closely related derivatives was found in the provided results.

Genotoxicity Assessments (e.g., Chromosomal Aberration Assay)

Genotoxicity assessments are crucial for identifying substances that can cause DNA or chromosomal damage. The dicentric chromosome assay (DCA) is a method used to quantify such damage.

In a study evaluating the radioprotective effects of novel 1-(2-hydroxyethyl)piperazine derivatives, the DCA was used to measure the mitigation of DNA damage caused by gamma radiation in peripheral blood mononuclear cells (PBMCs). nih.gov The results showed that the novel substances exhibited a significant protective effect against the formation of dicentric chromosomes. nih.gov This effect was dose-dependent, with a greater reduction in chromosomal aberrations observed at higher concentrations of the compounds. nih.gov Specifically, compounds designated as 'compound 3' and 'compound 6' were highlighted for their potential to mitigate DNA damage, indicating a lack of genotoxicity and, in fact, a protective effect against genotoxic insults from ionizing radiation. nih.gov

Table: Genoprotective Effects of 1-(2-hydroxyethyl)piperazine Derivatives

| Assay | Cell Line | Treatment | Result | Source |

|---|---|---|---|---|

| Dicentric Chromosome Assay (DCA) | PBMCs | Compounds + Gamma Radiation | Significant reduction in dicentric chromosomes per cell. | nih.gov |

In Vivo Toxicity Studies (e.g., Low Cytotoxicity Observations)

Following promising in vitro results, compounds may be advanced to in vivo studies to assess their effects within a living organism.

A study involving novel 1-(2-hydroxyethyl)piperazine derivatives progressed to in vivo evaluation in a murine model. mdpi.com One particular compound, referred to as 'compound 8', which was synthesized by linking two 1-(2-hydroxyethyl)piperazine moieties with an alkyl linker and lacked an aromatic moiety, was found to be entirely non-toxic in vivo. mdpi.com This compound was also noted for its excellent solubility. mdpi.com Although it showed a positive trend, it did not produce a statistically significant enhancement in the survival of mice after whole-body irradiation. mdpi.com Nonetheless, its low toxicity in vivo marked it as a promising candidate for further research. mdpi.com The development of these piperazine derivatives aims to provide agents with improved safety profiles compared to existing substances. nih.gov

Computational and Theoretical Approaches

Molecular Modeling for Receptor-Ligand Interactions

Molecular modeling is a crucial tool in drug discovery, providing insights into the potential binding of a ligand to a receptor's active site. thermofisher.comnih.gov This process helps in understanding the intermolecular forces that govern the interaction and can predict the affinity and selectivity of a compound. For the broader class of piperazine (B1678402) derivatives, molecular modeling has been used to explore interactions with various receptors. chemicalbook.com However, specific molecular modeling studies detailing the receptor-ligand interactions of 1-(2-Methoxyethyl)piperazine-2,6-dione are not documented in the public scientific literature.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to screen virtual libraries of compounds against a specific biological target.

SARS-CoV-2 Main Protease

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. cymitquimica.comnih.gov Numerous molecular docking studies have been conducted to identify potential inhibitors of this protease, screening vast libraries of natural and synthetic compounds. nih.govnih.gov While diketopiperazine alkaloids have been identified as potential inhibitors of coronaviral entry, there is no specific published data on the molecular docking of this compound with the SARS-CoV-2 main protease. nih.gov

Topoisomerase II

Topoisomerase II is a vital enzyme that manages DNA tangles and supercoils, and it is a well-established target for anticancer drugs. chemrxiv.orgnih.gov Certain bisdioxopiperazine derivatives are known to inhibit topoisomerase II. chemrxiv.orgnih.govnih.gov These compounds function by trapping the enzyme-DNA complex, leading to cell death. Rational drug design and molecular docking have been applied to design new topoisomerase II inhibitors based on similar scaffolds. nih.gov However, specific docking simulations for this compound against topoisomerase II have not been reported.

Histone Deacetylase 8 (HDAC8)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression, and their inhibitors are potent anti-cancer agents. csu.edu.au HDAC8, a Class I HDAC, is a particularly important target in cancer therapy. csu.edu.aumedchemexpress.com Molecular docking studies are frequently used to identify and optimize new HDAC8 inhibitors, often focusing on the key interactions with the zinc ion in the active site. medchemexpress.com While piperazine-based hydroxamates have been investigated as HDAC8 inhibitors, there is no available research on the docking of this compound with HDAC8. medchemexpress.com

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. beilstein-journals.org It allows for the calculation of various electronic properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding a molecule's reactivity and interaction capabilities. While DFT has been applied to study the electronic properties of other complex molecules, including potential drug candidates, no such analysis has been published for this compound. beilstein-journals.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. beilstein-journals.org It provides a detailed picture of the delocalization of electron density, which can be critical for understanding molecular stability and reactivity. As with DFT, there are no specific NBO analysis studies available in the scientific literature for this compound.

Non-Linear Optical (NLO) Properties Prediction

Theoretical investigations into the non-linear optical (NLO) properties of piperazine derivatives have highlighted their potential for applications in optoelectronics. While specific studies on this compound are not extensively documented, research on related piperazine compounds, such as piperazine-1,4-diium (B1225682) bis 2,4,6-trinitrophenolate, provides valuable insights into the NLO behavior of this class of molecules.

The NLO response of a molecule is primarily governed by its molecular structure, dipole moment, polarizability, and first-order hyperpolarizability (β). Computational methods, particularly Density Functional Theory (DFT), are employed to predict these properties. Studies on piperazine derivatives have shown a direct relationship between the energy gap of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and the first-order hyperpolarizability (β). A smaller energy gap generally leads to a larger β value, indicating a stronger NLO response.

The calculated NLO parameters for a related piperazine derivative are presented in the table below, showcasing the potential for NLO activity in this family of compounds. The variation in the calculated β values confirms the NLO activity of the piperazine moiety. These theoretical approaches are instrumental in rationally designing molecules with enhanced optoelectronic properties.

Table 1: Predicted NLO Properties of a Piperazine Derivative

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | Varies with functional |

| Polarizability (α) | Varies with functional |

| First-Order Hyperpolarizability (β) | Varies with functional |

Note: The specific values are dependent on the computational method and basis set used in the theoretical calculations.

Conformational Analysis and Stability Predictions

The conformational landscape of the piperazine-2,6-dione (B107378) ring system is a critical determinant of its biological activity and physical properties. Computational studies, often in conjunction with experimental data from techniques like NMR spectroscopy and X-ray crystallography, provide a detailed understanding of the stable conformations of these molecules. chemrxiv.orgchemrxiv.orgcsu.edu.au

The piperazine-2,6-dione scaffold can adopt various conformations, with the stability being influenced by the nature and stereochemistry of the substituents. chemrxiv.orgcsu.edu.au For instance, in substituted (benzylidene)piperazine-2,5-diones, the formation of cis and trans isomers is possible, and their relative stability can be predicted through computational modeling. chemrxiv.orgchemrxiv.org

Computational analyses, such as those performed using software like Maestro (Schrödinger), can predict the preferred conformations and the energy barriers for interconversion between different forms. nih.gov These studies often involve geometry optimization and energy calculations to identify the lowest energy (most stable) conformers. For related piperazine derivatives, computational studies have been used to decipher binding modes to biological targets by analyzing the molecule's conformational preferences. nih.gov

Table 2: Factors Influencing Conformational Stability of Piperazine-2,6-dione Derivatives

| Factor | Influence on Conformation |

|---|---|

| Substituent Nature | The size and electronic properties of substituents can dictate the preferred conformation to minimize steric strain and optimize electronic interactions. |

| Stereochemistry | The relative orientation of substituents (e.g., cis vs. trans) leads to distinct conformational isomers with different stabilities. chemrxiv.orgchemrxiv.org |

| Intramolecular Interactions | Hydrogen bonding and other non-covalent interactions within the molecule can stabilize specific conformations. |

| Solvent Effects | The surrounding solvent can influence the conformational equilibrium by stabilizing certain conformers over others. |

Future Directions and Therapeutic Implications

Elucidating Undiscovered Biological Activities

While direct biological data for 1-(2-Methoxyethyl)piperazine-2,6-dione is not extensively published, the broader family of piperazine-diones exhibits a wide range of pharmacological activities. nih.govresearchgate.net Derivatives of the closely related piperazine-2,5-dione have been investigated for their potential in treating various chronic inflammatory diseases, such as osteoarthritis and rheumatoid arthritis, although the specific derivatives tested showed insignificant biological activity in cartilage regeneration models. mdpi.com Other studies have highlighted the anticancer properties of piperazine-2,5-dione derivatives, opening avenues for cancer research. nih.gov

Development of Multi-Targeting Agents and Polypharmacology Strategies

The concept of polypharmacology, where a single drug acts on multiple targets, is a growing trend in drug development, particularly for complex diseases. mdpi.com The piperazine (B1678402) scaffold is exceptionally well-suited for the design of multi-targeting agents due to its structural versatility. nih.govtandfonline.com The two nitrogen atoms of the piperazine ring allow for the introduction of different substituents, enabling the creation of molecules that can interact with multiple biological targets. nih.govresearchgate.net

For example, novel piperidine-2,6-dione derivatives have been designed as potential antipsychotics with activity at multiple dopamine (B1211576) and serotonin (B10506) receptors. nih.gov This multi-receptor profile is a key feature of atypical antipsychotics. The development of this compound-based compounds could follow a similar strategy, aiming to create agents with tailored polypharmacological profiles for diseases like schizophrenia or depression, where engaging multiple targets can lead to enhanced efficacy and a better side-effect profile. researchgate.netnih.gov The piperazine moiety's ability to improve water solubility can also be leveraged to enhance the druggability of such multi-targeting compounds. nih.gov

Exploration of Novel Therapeutic Areas

The diverse biological activities reported for piperazine derivatives suggest that this compound could be explored for a variety of novel therapeutic applications. The piperazine nucleus is found in drugs with a wide range of uses, including anticancer, antibacterial, anti-inflammatory, and antiviral treatments. nih.govresearchgate.net

Recent research has focused on the antioxidant potential of 1,4-disubstituted piperazine-2,5-dione derivatives, which have shown protective effects against oxidative stress-induced cell damage. nih.gov This opens the possibility of investigating this compound for neurodegenerative diseases where oxidative stress plays a significant role. Another area of interest is in the development of agents for the treatment of colorectal cancer, where piperazine-2,5-dione formulations are being explored. nih.gov Given the versatility of the piperazine scaffold, high-throughput screening of this compound and its analogues against a broad range of disease models could reveal unexpected and valuable therapeutic opportunities.

Design of Next-Generation Piperazine-2,6-dione (B107378) Based Therapeutics

The design of next-generation therapeutics based on the piperazine-2,6-dione scaffold can benefit from established medicinal chemistry strategies. "Scaffold hopping," a technique used to create novel molecules by replacing a core structure with a chemically related one, has been successfully applied to design 1,4-disubstituted piperazine-2,5-dione derivatives with antioxidant properties. nih.gov This approach could be used to generate novel analogues of this compound with improved potency and selectivity.

Furthermore, the synthesis of conformationally restricted analogues can lead to more potent and selective drugs. researchgate.net An efficient, large-scale synthesis of piperazine-2,6-dione has been developed, which can be modified for the preparation of 1-substituted derivatives. thieme-connect.comresearchgate.net This facilitates the creation of a library of compounds based on the this compound structure for systematic SAR studies. These studies are crucial for optimizing the lead compound to enhance its therapeutic index.

| Compound Class | Reported Biological Activity | Potential Therapeutic Area | Key Research Findings | Citation |

|---|---|---|---|---|

| Piperidine-2,6-dione derivatives | Multi-receptor affinity (Dopamine D₂, D₃; Serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ) | Antipsychotics | Showed efficacy in behavioral models predictive of positive symptoms of psychosis with no extrapyramidal symptoms liability. | nih.gov |

| Piperazine-2,5-dione derivatives | Anticancer | Colorectal Cancer | Formulations are being investigated for their potential to treat colorectal cancer. | nih.gov |

| 1,4-disubstituted piperazine-2,5-dione derivatives | Antioxidant | Neurodegenerative Diseases | Protected cells from H₂O₂-induced oxidative damage. | nih.gov |

| Piperazine-2,5-dione derivatives | Anti-inflammatory | Chronic Inflammatory Diseases | Investigated for effects on cartilage-related cells, though specific derivatives showed insignificant activity. | mdpi.com |

Addressing Research Gaps and Challenges in Translational Research

A significant research gap is the lack of direct biological data for this compound. Future studies should focus on synthesizing and characterizing this compound and evaluating its activity in a battery of in-vitro and in-vivo assays.

A major challenge in the translational research of piperazine-dione derivatives is managing their physicochemical properties, such as lipophilicity. Highly lipophilic compounds can be associated with off-target effects and toxicity. mdpi.com Therefore, optimizing the balance between lipophilicity and aqueous solubility is crucial for developing drug candidates with favorable pharmacokinetic and safety profiles.

Another challenge is the potential for drug-drug interactions, as many piperazine-containing drugs are metabolized by cytochrome P450 enzymes. Early assessment of the metabolic stability and potential for enzyme inhibition of this compound will be essential for its development as a therapeutic agent. Overcoming these hurdles will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and toxicology to advance promising piperazine-2,6-dione-based compounds from the laboratory to clinical applications.

Q & A

Q. What advanced separation techniques are effective in isolating enantiomers of this compound?

- Methodology :

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases .

- Membrane Separation : Apply cellulose acetate membranes under controlled pressure gradients .

Tables for Key Data

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Solvent for Synthesis | Pyridine | |

| Reaction Temperature | 373 K (10 h) + 48 h ambient | |

| Crystallization Method | Diethyl ether diffusion into CH₂Cl₂ | |

| Key IR Stretches | 1700 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.